6-Benzothiazolemethanamine dihydrochloride
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Overview
Description
6-Benzothiazolemethanamine dihydrochloride is a specialty chemical . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of benzothiazole compounds, which includes 6-Benzothiazolemethanamine dihydrochloride, is a significant area of research due to their pharmaceutical and biological activity . The synthesis process often involves condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis
The molecular weight of 6-Benzothiazolemethanamine dihydrochloride is 237.15 . The IUPAC name is 1,3-benzothiazol-6-ylmethanamine dihydrochloride . The InChI code is 1S/C8H8N2S.2ClH/c9-4-6-1-2-7-8(3-6)11-5-10-7;;/h1-3,5H,4,9H2;2*1H .Chemical Reactions Analysis
While there isn’t specific information available on the chemical reactions of 6-Benzothiazolemethanamine dihydrochloride, it’s worth noting that azo compounds, which are structurally similar, are widely used in polymerization as an initiator for chain polymerization reactions .Physical And Chemical Properties Analysis
6-Benzothiazolemethanamine dihydrochloride is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Antiparasitic Properties
6-Benzothiazolemethanamine dihydrochloride derivatives have shown promising antiparasitic properties. Research indicates that these compounds, particularly the derivatives of 6-nitro- and 6-amino-benzothiazoles, exhibit in vitro antiparasitic activity against parasites such as Leishmania infantum and Trichomonas vaginalis, highlighting their potential in treating parasitic infections (Delmas et al., 2002).
Antitumor Activity
Benzothiazoles, including 6-Benzothiazolemethanamine dihydrochloride derivatives, have shown significant potential in cancer research. Studies have identified these compounds as effective antitumor agents, with selective growth inhibitory properties against human cancer cell lines. This includes research on 2-(4-aminophenyl)benzothiazoles, which demonstrated potent and selective antitumor properties (Kashiyama et al., 1999).
Neurodegenerative Disease Research
Research has also explored the use of benzothiazole derivatives in neurodegenerative disease treatment. Specifically, studies on KNS‐760704 [(6R)‐4,5,6,7‐tetrahydro‐N6‐propyl‐2, 6‐benzothiazole‐diamine dihydrochloride monohydrate] have indicated its potential as a treatment for amyotrophic lateral sclerosis (ALS). This compound, which maintains mitochondrial function, has shown effectiveness in various neuroprotection assays, although its specific mechanism of action remains unknown (Gribkoff & Bozik, 2008).
Corrosion Inhibition
In the field of materials science, benzothiazole derivatives have been studied for their corrosion inhibition properties. Research on these compounds, particularly in relation to steel protection in acidic environments, has demonstrated their effectiveness as corrosion inhibitors. This application is particularly significant in industrial settings where metal corrosion can be a major issue (Hu et al., 2016).
Nonlinear Optical Applications
Benzothiazole derivatives have also been explored for their nonlinear optical properties. Research has shown that these compounds, such as 2-arylthienyl-substituted 1,3-benzothiazoles, have potential applications in nonlinear optics, indicating their suitability for device applications in this field (Costa et al., 2006).
Drug Development
Benzothiazole derivatives, including 6-Benzothiazolemethanamine dihydrochloride, have been a focus in drug development due to their versatile pharmacological properties. They have been investigated for various therapeutic applications, including as antimicrobial, anti-inflammatory, antidiabetic, and antitumor agents. The structural simplicity and chemical versatility of benzothiazoles make them attractive candidates for new drug development (Kamal et al., 2015).
Safety And Hazards
The safety information for 6-Benzothiazolemethanamine dihydrochloride indicates that it has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Future Directions
The future development trend and prospect of the synthesis of benzothiazoles, including 6-Benzothiazolemethanamine dihydrochloride, are anticipated to be significant due to their potent and significant biological activities and great pharmaceutical value . The development of synthetic processes is one of the most significant problems facing researchers .
properties
IUPAC Name |
1,3-benzothiazol-6-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S.2ClH/c9-4-6-1-2-7-8(3-6)11-5-10-7;;/h1-3,5H,4,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQZRIYKOSJQHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)SC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzothiazolemethanamine dihydrochloride | |
CAS RN |
1375964-49-0 |
Source
|
Record name | 1,3-Benzothiazol-6-ylmethylamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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